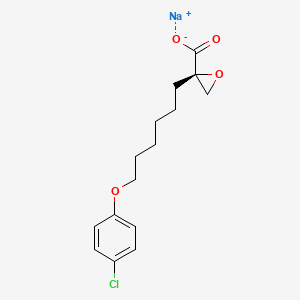

CID 131860301

Description

Structure

3D Structure of Parent

Properties

CAS No. |

828934-41-4 |

|---|---|

Molecular Formula |

C15H19ClNaO4 |

Molecular Weight |

321.75 g/mol |

IUPAC Name |

sodium (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate |

InChI |

InChI=1S/C15H19ClO4.Na/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/t15-;/m1./s1 |

InChI Key |

ZUMIFLJZQDMWAU-XFULWGLBSA-N |

Isomeric SMILES |

C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O.[Na] |

Canonical SMILES |

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O.[Na] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Etomoxir sodium; B 807-54; B807-54; B-807-54; B 80754; B80754; B-80754; |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of R + Etomoxir Sodium Salt Action

Direct Inhibition of Carnitine Palmitoyltransferase 1

The principal and most well-documented action of (R)-(+)-Etomoxir sodium salt is the inhibition of CPT1, a critical enzyme in the metabolism of long-chain fatty acids. wikipedia.orgtocris.commedchemexpress.comclinisciences.comselleckchem.comcaymanchem.comselleckchem.comapexbt.comglpbio.comfocusbiomolecules.comabcam.comfocusbiomolecules.comnih.govresearchgate.netnih.govnih.govnih.govnih.govnih.govbiorxiv.orgplos.org

Irreversible Binding to CPT1

(R)-(+)-Etomoxir is a prodrug that, once inside the cell, is converted to its active form, (R)-(+)-etomoxir-CoA ester. wikipedia.org This active metabolite then binds irreversibly to the catalytic site of CPT1, which is located on the outer mitochondrial membrane. wikipedia.orgselleckchem.comselleckchem.com This covalent modification leads to a complete and lasting inactivation of the enzyme. wikipedia.orgselleckchem.comcaymanchem.comapexbt.com The (S)-(-)-enantiomer of Etomoxir (B15894), in contrast, does not inhibit CPT1, highlighting the stereospecificity of this interaction. wikipedia.org The inhibitory concentration (IC50) of etomoxir varies across species and tissues. For instance, in isolated hepatocytes, the IC50 values for inhibiting fatty acid oxidation are 0.1 µM for human, 1 µM for guinea pig, and 10 µM for rat cells. caymanchem.com

Impact on Long-Chain Fatty Acid Transport into Mitochondria

CPT1 is the rate-limiting enzyme in the carnitine shuttle system, which is responsible for the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where β-oxidation occurs. wikipedia.orgcaymanchem.comnih.gov By irreversibly inhibiting CPT1, (R)-(+)-Etomoxir sodium salt effectively blocks this transport process. wikipedia.orgcaymanchem.com This blockade prevents the formation of acyl-carnitines, which are essential for the translocation of long-chain fatty acids across the inner mitochondrial membrane. wikipedia.org Consequently, the mitochondrial β-oxidation of these fatty acids is significantly reduced, forcing cells to shift their energy metabolism towards glucose utilization. caymanchem.com

Beyond CPT1 Inhibition: Characterization of Off-Target Effects

While the inhibition of CPT1 is the primary mechanism of action for (R)-(+)-Etomoxir sodium salt, a growing body of evidence indicates that the compound exhibits several off-target effects, particularly at concentrations higher than those required for CPT1 inhibition. wikipedia.orgfocusbiomolecules.comresearchgate.netnih.govnih.gov

Promiscuous Binding to Fatty Acid Metabolizing and Transport Proteins (e.g., Peroxisomal Proteins)

Recent chemoproteomic studies have revealed that etomoxir is not as specific for CPT1 as previously thought. nih.gov It has been shown to bind to a wide array of proteins involved in fatty acid metabolism and transport located in the cytoplasm, mitochondria, and peroxisomes. nih.gov A significant number of the proteins identified as binding to etomoxir in hepatocytes are peroxisomal proteins. nih.gov In the liver, etomoxir can act as a peroxisomal proliferator. clinisciences.comselleckchem.comselleckchem.com This promiscuous binding suggests that some of the biological effects attributed to etomoxir may be independent of its CPT1 inhibitory activity. nih.gov

Inhibition of Electron Transport Chain Complex I at Higher Concentrations

At higher concentrations, typically around 200 µM, etomoxir has been demonstrated to have an off-target effect of inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. focusbiomolecules.comabcam.comfocusbiomolecules.comnih.govbiorxiv.orgplos.org This inhibition is independent of its action on CPT1, as it can be observed in isolated mitochondria in the absence of fatty acids. plos.org This effect can lead to impaired mitochondrial respiration and an increase in the production of reactive oxygen species (ROS). focusbiomolecules.comabcam.com

Disruption of Coenzyme A Homeostasis

A significant off-target effect of etomoxir, particularly at high concentrations, is the disruption of intracellular coenzyme A (CoA) homeostasis. nih.govnih.gov The conversion of the prodrug etomoxir into its active form, etomoxiryl-CoA, consumes cellular CoA. researchgate.netnih.gov This sequestration of free CoA can lead to a depletion of the cellular CoA pool, which in turn can impact numerous metabolic pathways that are dependent on this essential cofactor. nih.govnih.gov It has been suggested that this disruption of CoA metabolism, rather than the direct inhibition of CPT1, may be responsible for some of the observed effects of etomoxir on immune cell function. nih.gov

Inhibition of Phospholipases A2 Independent of CPT1

Recent research has revealed that (R)-(+)-Etomoxir sodium salt can exert effects beyond its well-established role as a carnitine palmitoyltransferase 1 (CPT1) inhibitor. A novel metabolite, etomoxir-carnitine, has been identified, which is formed through the action of CPT1 on etomoxir. nih.gov This metabolite has been shown to potently inhibit calcium-independent phospholipase A2γ (iPLA2γ) and iPLA2β. nih.gov

The generation of etomoxir-carnitine within mitochondria is dependent on the presence of magnesium ions, ATP or ADP, Coenzyme A (CoASH), and L-carnitine, indicating that etomoxir is first converted to etomoxiryl-CoA before being transformed into etomoxir-carnitine by CPT1. nih.gov The inhibition of phospholipases A2 by etomoxir-carnitine is a distinct mechanism that is independent of the direct inhibition of CPT1 by etomoxir itself. nih.gov This finding suggests a more complex pharmacological profile for etomoxir than previously understood, with potential implications for cellular processes regulated by phospholipase A2 activity.

Remodeling of Metabolic Pathways

Compensatory Increase in Glucose Utilization (Glycolysis)

By blocking the entry of long-chain fatty acids into the mitochondria for β-oxidation, (R)-(+)-Etomoxir sodium salt forces a metabolic shift towards glucose utilization. nih.govscbt.com This compensatory increase in glycolysis is a well-documented response to the inhibition of fatty acid oxidation (FAO). nih.govresearchgate.net In various cell types, including cancer cells and heart muscle cells, treatment with etomoxir leads to an upregulation of glucose uptake and glycolytic flux to maintain cellular energy production. nih.govselleckchem.com For instance, in prostate cancer cells, etomoxir treatment resulted in a significant increase in glucose uptake. nih.gov This metabolic switch is a key mechanism by which etomoxir exerts its cellular effects, altering the balance between fatty acid and glucose metabolism. scbt.com In human acute myeloid leukemia (HL60) cells, etomoxir was found to inhibit mitochondrial respiration while slightly stimulating glycolysis, as evidenced by an increase in lactate (B86563) formation. plos.org This adaptive mechanism helps to sustain ATP production in the face of impaired fatty acid oxidation. plos.org

The increased glycolysis observed with etomoxir treatment has been linked to the activation of key signaling molecules. In prostate cancer mouse xenografts, the glycolytic switch was accompanied by an increase in the nutrient sensor mTOR and its downstream effector S6-kinase. nih.gov This suggests a reciprocal regulation between fatty acid oxidation and glucose metabolism, where the inhibition of one pathway leads to the compensatory activation of the other through established signaling cascades. nih.gov

Effects on Pyruvate (B1213749) Metabolism and Lactate Production

The inhibition of fatty acid oxidation by (R)-(+)-Etomoxir sodium salt has a significant impact on pyruvate metabolism. With fatty acid oxidation suppressed, there is a disinhibition of the pyruvate dehydrogenase (PDH) complex, leading to increased conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. wikipedia.org This results in an activation of glucose oxidation. wikipedia.org

Studies in both lean and obese mice have shown that acute administration of etomoxir increases the activity of the active form of the PDH complex (PDHCa) in a tissue-specific manner, particularly in the heart and liver. nih.gov This enhancement of PDH activity contributes to improved glucose oxidation in tissues other than skeletal muscle. nih.gov In islets from obese diabetic db/db mice, where fatty acid oxidation is elevated and glucose oxidation is impaired, etomoxir was found to significantly enhance glucose oxidation and partially reverse the decrease in PDH activity. nih.gov

The metabolic fate of pyruvate is a critical node in cellular energy metabolism. frontiersin.org Pyruvate can either be converted to lactate in the cytosol to regenerate NAD+ for glycolysis or be transported into the mitochondria for oxidation. diva-portal.orgbiorxiv.org In response to etomoxir, some cell types exhibit an increase in lactate production, indicating a stimulation of aerobic glycolysis. plos.orgpreprints.org For example, in brown adipocytes, activation of thermogenesis leads to increased lactate synthesis and secretion. nih.gov This shift towards lactate production can be a compensatory mechanism to maintain a high glycolytic rate when mitochondrial metabolism is altered. frontiersin.org

Alterations in ATP and NADPH Levels

The impact of (R)-(+)-Etomoxir sodium salt on cellular energy and redox balance, specifically ATP and NADPH levels, is complex and can be cell-type and concentration-dependent. By inhibiting fatty acid oxidation, a major source of ATP and NADPH, etomoxir can lead to a reduction in their cellular pools. portlandpress.comresearchgate.netnih.gov In human glioblastoma cells, inhibition of FAO by etomoxir markedly reduced cellular ATP and NADPH levels, leading to impaired cell viability. researchgate.netnih.gov Similarly, in bladder cancer cells, etomoxir treatment resulted in significantly decreased levels of ATP and NADPH. portlandpress.com

However, the effect on ATP is not always straightforward. In some instances, a compensatory increase in glycolysis can help maintain ATP levels. plos.org For example, in HL60 acute myeloid leukemia cells, etomoxir only caused marginal alterations in total ATP content, likely due to a slight stimulation of glycolysis that compensated for the inhibition of mitochondrial respiration. plos.org In contrast, in cells with active FAO, the inhibition of this pathway by etomoxir can lead to lower ATP levels due to a redirection of glycolytic flux towards the pentose (B10789219) phosphate (B84403) pathway (PPP) to generate NADPH for ROS clearance. biorxiv.org

The reduction in NADPH levels upon etomoxir treatment is a critical consequence, as NADPH is essential for the regeneration of reduced glutathione (B108866), a key antioxidant. researchgate.netnih.gov The impairment of NADPH production can thus lead to increased oxidative stress. researchgate.netnih.gov Studies have shown that the loss of Snail, an EMT-inducer, can increase ATP and NADPH levels, promoting cancer cell survival under metabolic stress, an effect that can be counteracted by etomoxir. life-science-alliance.org

Table 1: Effects of Etomoxir on ATP and NADPH Levels in Different Cell Types

| Cell Type | Etomoxir Concentration | Effect on ATP Levels | Effect on NADPH Levels | Reference |

|---|---|---|---|---|

| Human Glioblastoma (SF188) | Not specified | Markedly reduced | Reduced | researchgate.netnih.gov |

| Bladder Cancer (UM-UC-3) | Not specified | Significantly decreased | Significantly decreased | portlandpress.com |

| Acute Myeloid Leukemia (HL60) | 25-200 µM | Marginal alterations | Not specified | plos.org |

Impact on Reactive Oxygen Species (ROS) Generation and Oxidative Stress

(R)-(+)-Etomoxir sodium salt has been shown to induce the production of reactive oxygen species (ROS) and cause oxidative stress in various cell types. plos.orgadipogen.com This effect can be particularly pronounced at higher concentrations of the drug. focusbiomolecules.com In proliferating T cells, etomoxir concentrations above 5 µM induce acute production of ROS and evidence of severe oxidative stress. adipogen.comfocusbiomolecules.com This is associated with mitochondrial matrix swelling, a characteristic of the opening of the mitochondrial permeability transition pore, which can be triggered by excessive ROS. nih.gov

The mechanism behind etomoxir-induced ROS generation is thought to be related to its off-target effects, particularly the inhibition of complex I of the electron transport chain at higher concentrations. nih.gov This impairment of mitochondrial function can lead to an increase in ROS production. nih.gov In human acute myeloid leukemia cells, etomoxir treatment led to an increase in intracellular ROS accumulation and a decrease in the content of reduced glutathione, a key antioxidant. plos.org

Furthermore, the inhibition of fatty acid oxidation by etomoxir can impair the production of NADPH, which is crucial for defending against oxidative stress. researchgate.netnih.gov This reduction in NADPH can exacerbate the effects of ROS, leading to cellular damage and, in some cases, cell death. researchgate.netnih.gov In C2C12 skeletal muscle cells, etomoxir-induced ROS generation was found to be responsible for the down-regulation of PPARα, a key regulator of lipid metabolism. nih.gov The induction of MDSC ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation, can be enhanced by etomoxir through the upregulation of mitochondrial superoxide (B77818) anions. nih.gov

Gene Expression and Signaling Pathway Modulation

(R)-(+)-Etomoxir sodium salt can modulate the expression of various genes and influence key signaling pathways, often as a consequence of its metabolic effects. One of the most consistently reported effects is the modulation of the peroxisome proliferator-activated receptor (PPAR) signaling pathway. portlandpress.comnih.govoup.com Etomoxir has been identified as a direct agonist of PPARα. selleckchem.comchembk.com The transcriptional effects of etomoxir can be attributed to both the shift in energy metabolism towards increased glucose utilization and the direct activation of PPARα. selleckchem.comchembk.com

In bladder cancer cells, etomoxir was found to induce cell cycle arrest at the G0/G1 phase through a PPARγ-mediated pathway, leading to an upregulation of PPARγ expression. portlandpress.com Conversely, in C2C12 skeletal muscle cells, etomoxir treatment led to a down-regulation of PPARα mRNA expression, an effect mediated by increased ROS production and NF-κB activation. nih.gov In brown adipocytes, etomoxir suppressed the expression of PPARγ2 and inhibited the induction of thermogenic genes. oup.com

Beyond PPAR signaling, etomoxir has been shown to activate the pro-apoptotic LKB-1/AMP-activated protein kinase (AMPK) pathway in human acute myeloid leukemia cells, which may contribute to its chemosensitizing capacity. plos.orgplos.org The activation of AMPK, a key cellular energy sensor, is a logical consequence of the metabolic stress induced by etomoxir. In prostate cancer models, the etomoxir-induced glycolytic switch was associated with the activation of the mTOR signaling pathway. nih.gov Furthermore, in LPS-stimulated myeloid cells, etomoxir has been shown to attenuate inflammatory outputs, specifically mitochondrial ROS and NLRP3 inflammasome pathways, although this may be attributable to off-target effects. jci.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (R)-(+)-Etomoxir sodium salt |

| Etomoxir-carnitine |

| Magnesium |

| ATP (Adenosine triphosphate) |

| ADP (Adenosine diphosphate) |

| Coenzyme A (CoASH) |

| L-carnitine |

| Glucose |

| Pyruvate |

| Acetyl-CoA |

| Lactate |

| NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced) |

| NAD+ (Nicotinamide adenine dinucleotide) |

| Glutathione |

| Arsenic trioxide |

| Etoposide |

| Cisplatin (B142131) |

| 2-deoxy-D-glucose |

| Lonidamine |

| Palmitate |

| alpha-ketoisocaproate |

| Dichloroacetate |

| Rotenone (B1679576) |

| Antimycin A |

| GW9662 |

| Clofibrate |

| WY-14,643 |

| Oxfenicine |

| Glyburide |

| Tamoxifen |

| UK-5099 |

| BPTES |

| DHEA |

| CB83 |

| Troglitazone |

| Fenofibrate |

| Linoleic acid |

| Tiron |

| Pyrrolidine dithiocarbamate |

Modulation of Peroxisome Proliferator-Activated Receptor (PPAR) Pathways (e.g., PPARγ, PPARα)

(R)-(+)-Etomoxir sodium salt has been identified as a direct agonist of Peroxisome Proliferator-Activated Receptor-alpha (PPARα). selleckchem.comwikipedia.orgclinisciences.com This interaction is significant as PPARα is a key nuclear receptor that governs the transcription of genes involved in fatty acid oxidation. physiology.org By activating PPARα, (R)-(+)-Etomoxir can paradoxically upregulate enzymes involved in fatty acid oxidation, a transcriptional effect that occurs alongside its direct enzymatic inhibition of CPT-1. selleckchem.com

Studies have demonstrated that the protective effects of etomoxir in certain contexts, such as ischemia/reperfusion injury in the kidney, are comparable to those of established PPARα agonists. selleckchem.com In animal models of renal ischemia, pretreatment with etomoxir prevented the reduction in mRNA and protein levels of PPARα target genes like acyl CoA oxidase (AOX) and cytochrome P4A1. physiology.org Furthermore, the protective effects of etomoxir were diminished in PPARα null mice, underscoring the importance of PPARα activation in mediating some of etomoxir's biological activities. physiology.org The compound is described as a selective PPARα modulator, capable of altering receptor activity by binding to specific conformations. scbt.com While the focus is heavily on PPARα, it's noteworthy that PPARs, including PPARγ, are expressed in various tissues and can be modulated by fatty acids and their metabolites, suggesting a broader potential for crosstalk. physiology.org

Table 1: Effects of (R)-(+)-Etomoxir Sodium Salt on PPAR Pathways

| Target Pathway | Observed Effect | Key Findings | Citations |

|---|---|---|---|

| PPARα | Direct Agonist / Modulator | Upregulates fatty acid oxidation enzymes. | selleckchem.comwikipedia.orgclinisciences.com |

| Prevents the reduction of PPARα target genes (e.g., AOX, cytochrome P4A1) during ischemic injury. | physiology.org | ||

| Described as a selective modulator that alters receptor activity. | scbt.com |

Regulation of Genes Related to Lipid Metabolism (e.g., CPTII, L-FABP, FAS)

The primary and most well-documented molecular action of (R)-(+)-Etomoxir sodium salt is the irreversible inhibition of Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. selleckchem.comwikipedia.org This inhibition is stereospecific to the (R)-(+)-enantiomer. wikipedia.org In addition to its direct action on CPT-1, etomoxir influences the expression of a suite of genes central to lipid metabolism. For instance, in some cancer cell models, etomoxir has been shown to inhibit carnitine palmitoyltransferase 1A (CPT1A), leading to a reduction in fatty acid catabolism. oncotarget.com Research in porcine stromovascular cells has indicated that inhibitors of fatty acid oxidation can influence the expression of metabolic markers, though the direct effect of etomoxir on CPTII, L-FABP, and FAS in this context is part of a more complex regulatory network. plos.org In myeloma cells, the combination of etomoxir with an inhibitor of fatty acid synthase (FASN) had an additive effect on inhibiting cell viability, suggesting an interplay between the pathways regulated by these enzymes. researchgate.net

Table 2: Regulation of Lipid Metabolism Genes by (R)-(+)-Etomoxir Sodium Salt

| Gene/Protein | Observed Effect | Research Context | Citations |

|---|---|---|---|

| CPT-1 | Irreversible Inhibition | Primary mechanism of action, blocking fatty acid transport into mitochondria. | selleckchem.comwikipedia.org |

| CPT1A | Inhibition | Observed in some cancer cell models, leading to reduced fatty acid catabolism. | oncotarget.com |

| FASN | Additive inhibition with FASN inhibitor | Combination with orlistat (B1677487) additively inhibited myeloma cell viability. | researchgate.net |

Influence on Glucose Transporter Expression (e.g., GLUT4)

The influence of (R)-(+)-Etomoxir sodium salt on glucose transporter expression, particularly GLUT4, is tissue-specific. In adipose tissue, etomoxir treatment has been shown to significantly reduce the mRNA transcription of GLUT4. nih.gov This downregulation is considered a cell-autonomous effect, as it was also observed in 3T3-L1 adipocytes. nih.govresearchgate.net The mechanism appears to involve the liver X receptor (LXR) signaling pathway, as the downregulation of GLUT4 transcription required the putative LXR binding site in the human GLUT4 gene promoter. nih.gov Conversely, in heart and skeletal muscle, etomoxir treatment did not affect GLUT4 mRNA levels. nih.gov In porcine stromovascular cells undergoing adipogenic differentiation, butyrate (B1204436) treatment, which enhances lipid accumulation, also led to increased GLUT4 expression. plos.org While not a direct effect of etomoxir, this highlights the intricate link between lipid metabolism and glucose transporter regulation.

Table 3: Influence of (R)-(+)-Etomoxir Sodium Salt on GLUT4 Expression

| Tissue/Cell Type | Effect on GLUT4 mRNA | Associated Pathway | Citations |

|---|---|---|---|

| Adipose Tissue | Decreased Transcription | Dependent on Liver X Receptor (LXR) signaling. | nih.gov |

| 3T3-L1 Adipocytes | Decreased Transcription | Cell-autonomous effect. | nih.govresearchgate.net |

| Heart Muscle | No significant change | Tissue-specific response. | nih.gov |

| Skeletal Muscle | No significant change | Tissue-specific response. | nih.gov |

Effects on Cell Cycle Regulatory Proteins

(R)-(+)-Etomoxir sodium salt has been shown to influence the expression and activity of key cell cycle regulatory proteins, leading to cell cycle arrest in some cell types. In myeloma cells, treatment with etomoxir resulted in a modest but significant reduction in the protein levels of cyclin D2 and CDK6. researchgate.net More pronounced effects were observed on p21 and the phosphorylation of the retinoblastoma protein (pRb), both of which were significantly reduced. researchgate.net The reduction in p21 protein levels was also noted when etomoxir was used in combination with the FASN inhibitor orlistat. researchgate.net In HepG2 cells, etomoxir treatment led to the upregulation of cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21(waf1). nih.gov This upregulation of a cell cycle inhibitor is consistent with findings of etomoxir-induced cell cycle arrest. ncsu.edu

Table 4: Effects of (R)-(+)-Etomoxir Sodium Salt on Cell Cycle Regulatory Proteins

| Protein | Observed Effect | Cell Type | Citations |

|---|---|---|---|

| Cyclin D2 | Reduced protein levels | Myeloma cells | researchgate.net |

| CDK6 | Reduced protein levels | Myeloma cells | researchgate.net |

| p21 (CDKN1A) | Reduced protein levels | Myeloma cells | researchgate.net |

| Upregulated mRNA | HepG2 cells | nih.gov | |

| Phospho-pRb | Significantly reduced levels | Myeloma cells | researchgate.net |

Activation of AMPK Signaling

(R)-(+)-Etomoxir sodium salt can activate the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov AMPK acts as a cellular energy sensor, and its activation is a common response to metabolic stress, such as that induced by the inhibition of fatty acid oxidation by etomoxir. nih.gov The activation of AMPK by etomoxir is part of a broader cellular response to altered energy homeostasis. In porcine stromovascular cells, the activation of AMPK by butyrate led to the phosphorylation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. plos.org While this is an indirect association, it highlights the central role of AMPK in regulating lipid metabolism in response to various stimuli. The interplay between etomoxir, CPT-1 inhibition, and AMPK activation is a critical aspect of its mechanism of action, linking the direct inhibition of fatty acid oxidation to downstream signaling cascades that control cellular metabolism and growth. clinisciences.com

Table 5: Activation of AMPK Signaling by (R)-(+)-Etomoxir Sodium Salt

| Finding | Context | Mechanism | Citations |

|---|---|---|---|

| AMPK Activation | General cellular response | Response to metabolic stress from FAO inhibition. | nih.gov |

| Link to downstream effects | Connects CPT-1 inhibition to broader metabolic regulation. | clinisciences.com |

Modulation of mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism, is also modulated by (R)-(+)-Etomoxir sodium salt. In certain breast cancer cell lines, the combination of etomoxir with an mTOR kinase inhibitor resulted in enhanced growth suppression. medchemexpress.com This was associated with a more complete suppression of cyclin D1 and c-Myc levels. medchemexpress.com Furthermore, mTOR inhibitors have been shown to reduce lipogenesis and acetyl-CoA homeostasis, a process mechanistically linked to the blockade of mTORC2-dependent glucose-to-lipid conversion. oncotarget.com The basal levels of CPT1A and lipid catabolism, which are elevated in some breast cancer cells, were inhibited by mTOR kinase inhibitor treatment, and etomoxir was found to mimic this action by selectively downregulating cellular lipid catabolism. oncotarget.com This suggests a functional link and potential for synergistic effects between the inhibition of fatty acid oxidation by etomoxir and the blockade of mTOR signaling.

Table 6: Modulation of mTOR Signaling by (R)-(+)-Etomoxir Sodium Salt

| Effect | Cell Type | Associated Findings | Citations |

|---|---|---|---|

| Enhanced growth suppression with mTOR-KI | MDA-MB-453 breast cancer cells | Correlated with suppression of cyclin D1 and c-Myc. | medchemexpress.com |

| Mimics mTOR-KI effect on lipid catabolism | HER2+/PIK3CAmut breast cells | Selectively downregulates cellular lipid catabolism. | oncotarget.com |

Induction of Oxidative Stress Response Genes (e.g., HO1, SOD2, GSR)

Treatment with (R)-(+)-Etomoxir sodium salt can induce an oxidative stress response in certain cells, characterized by the upregulation of specific cytoprotective genes. In HepG2 cells, etomoxir treatment led to a significant upregulation of several redox-related mRNAs, including heme oxygenase 1 (HO1), superoxide dismutase 2 (SOD2), and glutathione reductase (GSR). nih.gov This induction of oxidative stress response genes was confirmed biochemically by a decrease in reduced glutathione and an increase in superoxide generation. nih.gov The activation of these genes is a cellular defense mechanism to counteract the increased oxidative burden. The induction of HO-1 is a key part of the cellular response to oxidative stress, helping to restore redox balance. frontiersin.org Similarly, the upregulation of SOD2, a mitochondrial antioxidant enzyme, and GSR, which is crucial for regenerating the antioxidant glutathione, points to a concerted effort by the cell to mitigate oxidative damage induced by etomoxir. nih.govfrontiersin.org

Table 7: Induction of Oxidative Stress Response Genes by (R)-(+)-Etomoxir Sodium Salt

| Gene | Full Name | Function in Oxidative Stress | Observed Effect | Cell Type | Citations |

|---|---|---|---|---|---|

| HO1 | Heme Oxygenase 1 | Antioxidant enzyme, restores redox balance. | Upregulated mRNA | HepG2 cells | nih.gov |

| SOD2 | Superoxide Dismutase 2 | Mitochondrial antioxidant enzyme. | Upregulated mRNA | HepG2 cells | nih.gov |

| GSR | Glutathione Reductase | Regenerates the antioxidant glutathione. | Upregulated mRNA | HepG2 cells | nih.gov |

Preclinical Investigation of R + Etomoxir Sodium Salt in Experimental Models

In Vitro Studies: Cellular Responses

(R)-(+)-Etomoxir sodium salt, an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT1), has been the subject of numerous preclinical investigations to understand its effects at the cellular level. selleckchem.comwikipedia.org As an inhibitor of the rate-limiting step in mitochondrial long-chain fatty acid β-oxidation, its application in vitro has provided significant insights into the role of fatty acid metabolism in various cellular processes. nih.govrndsystems.com

Effects on Cell Proliferation and Viability in Diverse Cell Lines (e.g., Cancer Cells, Hepatocytes, Myeloma Cells, Embryonic Stem Cells)

(R)-(+)-Etomoxir sodium salt has demonstrated varied effects on the proliferation and viability of different cell types, primarily by inhibiting fatty acid oxidation (FAO), a key metabolic pathway for many rapidly dividing cells.

In cancer research, the inhibition of FAO by etomoxir (B15894) has been shown to suppress the growth of human bladder cancer (BCa) cells. nih.govscispace.com Studies on the pediatric glioblastoma cell line SF188 also revealed that etomoxir impairs the production of ATP and NADPH, which are crucial for cell growth and survival. selleckchem.com Furthermore, in combination with imidazole (B134444) ketone erastin (B1684096), etomoxir sodium salt promotes ferroptosis, a form of regulated cell death, in myeloid-derived suppressor cells (MDSCs). nih.gov Research on human multiple myeloma (MM) cell lines, such as H929, has also been conducted to assess the effects of various compounds on cell viability. researchgate.net

Regarding immune cells, etomoxir has been observed to reduce CD28-costimulated T cell proliferation. glpbio.comnih.gov This effect highlights the dependence of these immune cells on FAO for rapid expansion. In contrast, studies on isolated rat hepatocytes have focused on the stereospecificity of etomoxir's inhibition of fatty acid and cholesterol synthesis.

| Cell Line/Type | Observed Effect | Key Finding |

|---|---|---|

| Human Bladder Cancer (BCa) Cells | Suppressed cell growth | Inhibition of FAO by etomoxir curtails tumor progression. nih.govscispace.com |

| Pediatric Glioblastoma Cells (SF188) | Impaired ATP and NADPH production | Demonstrates reliance of brain tumor cells on FAO for energy and biosynthetic precursors. selleckchem.com |

| Myeloid-Derived Suppressor Cells (MDSCs) | Promotes ferroptosis (in combination therapy) | Enhances cancer therapy by targeting the viability of immunosuppressive cells. nih.gov |

| Human T Cells | Reduced proliferation | CD28-costimulated T cell expansion is dependent on FAO. glpbio.comnih.gov |

Induction of Cell Cycle Arrest

A significant mechanism through which etomoxir suppresses cancer cell proliferation is the induction of cell cycle arrest. In human bladder cancer cells, treatment with etomoxir leads to an arrest at the G0/G1 phase of the cell cycle. nih.govscispace.com This cell cycle blockade is associated with a peroxisome proliferator-activated receptor (PPAR) γ-mediated pathway and is accompanied by altered expression of genes related to fatty acid metabolism. nih.govelsevierpure.com The arrest could be reversed by the application of a PPARγ antagonist, GW9662, confirming the involvement of this pathway. nih.govscispace.com

Impact on Mitochondrial Function and Bioenergetics (e.g., Oxygen Consumption Rate, Mitochondrial Membrane Potential, Mitochondrial Fusion Dynamics)

As a direct inhibitor of the transport of long-chain fatty acids into the mitochondria, etomoxir profoundly impacts mitochondrial function and cellular bioenergetics.

Oxygen Consumption Rate (OCR): Etomoxir treatment has been shown to decrease the oxygen consumption rate in several cell types. In the pediatric glioblastoma cell line SF188 and in rapidly proliferating T cells, etomoxir led to a marked reduction in OCR. selleckchem.comnih.gov In isolated skeletal muscle mitochondria, etomoxir decreased state-3 mitochondrial respiration when fatty acids were the substrate, but not when pyruvate (B1213749) was used. researchgate.net Interestingly, in the context of T cells with reduced CPT1A expression, etomoxir still diminished the OCR at concentrations above 5 μM, suggesting CPT1a-independent effects at higher doses. nih.gov

Mitochondrial Membrane Potential and Morphology: In T cells, etomoxir treatment resulted in significant mitochondrial matrix swelling, a morphological change consistent with the opening of the mitochondrial permeability transition pore (mPTP). nih.gov Ferroptosis, which can be promoted by etomoxir in certain contexts, is characterized by constricted mitochondria. nih.gov

Mitochondrial Fusion Dynamics: Research in differentiated PC12 cells has shown that etomoxir, particularly in synergy with the mitochondrial pyruvate carrier inhibitor UK5099, inhibits mitochondrial fusion dynamics. selleckchem.com

| Mitochondrial Parameter | Cell Type | Observed Effect |

|---|---|---|

| Oxygen Consumption Rate (OCR) | Glioblastoma Cells (SF188), T Cells | Decreased OCR, indicating reduced oxidative metabolism. selleckchem.comnih.gov |

| Mitochondrial Morphology | T Cells | Induced significant mitochondrial matrix swelling. nih.gov |

| Mitochondrial Fusion Dynamics | Differentiated PC12 Cells | Inhibited mitochondrial fusion. selleckchem.com |

Alterations in Lipid Accumulation

A direct consequence of inhibiting fatty acid oxidation is the intracellular accumulation of lipids. In studies involving human bladder cancer cells, treatment with etomoxir resulted in a noticeable increase in lipid accumulation. nih.govscispace.com This occurs because the fatty acids that are taken up by the cell can no longer be efficiently transported into the mitochondria for β-oxidation and are instead stored, often in the form of lipid droplets.

Modulation of Cell Motility and Epithelial-Mesenchymal Transition (EMT) Markers

The epithelial-mesenchymal transition (EMT) is a cellular program that enhances cell motility and is crucial for processes like cancer metastasis. nih.govnih.govmdpi.com Etomoxir has been found to influence this process. In bladder cancer cells, inhibition of FAO by etomoxir reduced cell motility. nih.govscispace.com This reduction was associated with changes in the expression of EMT-related proteins. nih.gov EMT is typically characterized by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin. researchgate.netatlasantibodies.com By altering the metabolic state of the cell, etomoxir can interfere with the signaling pathways that drive these phenotypical changes.

In Vivo Studies: Animal Models of Disease and Physiological States

Metabolic Reprogramming in Preclinical Disease Models

(R)-(+)-Etomoxir sodium salt, an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), has demonstrated significant anti-neoplastic properties across a range of preclinical cancer models by targeting the metabolic reliance of cancer cells on fatty acid oxidation (FAO). selleckchem.comnih.gov In a syngeneic mouse model of malignant glioma, inhibition of FAO by etomoxir resulted in slowed tumor growth and prolonged survival time. selleckchem.com Similarly, in a patient-derived xenograft model of high-grade serous ovarian cancer (HGSOC), etomoxir administration significantly inhibited tumor progression, reduced the rate of tumor growth, and decreased the production of ascites. nih.gov

The inhibitory effects of etomoxir on tumor growth have also been observed in other cancer types. In vivo studies using male BALB/c nude mice demonstrated that etomoxir suppressed the growth of human bladder cancer cells. glpbio.com The mechanism in bladder cancer involves the induction of cell cycle arrest. glpbio.com Furthermore, preclinical models for prostate and colorectal cancer have shown that etomoxir can reduce tumor progression and inhibit metastasis. nih.gov When used in combination with other agents, such as the ferroptosis inducer imidazole ketone erastin (IKE), etomoxir contributed to suppressed tumor growth in models of colon cancer (MC38), melanoma (B16F10), and Lewis lung carcinoma (LLC). nih.gov

| Cancer Model | Experimental System | Key Findings on Tumor Growth & Progression | Reference |

|---|---|---|---|

| Glioblastoma | Syngeneic mouse model | Slowed tumor growth and prolonged survival time. | selleckchem.com |

| Ovarian Cancer (HGSOC) | Patient-derived xenograft model | Significantly inhibited tumor progression, reduced growth rate, and decreased ascites. | nih.gov |

| Bladder Cancer | Nude mouse model with T24 cells | Suppressed in vivo tumor growth and induced cell cycle arrest. | glpbio.com |

| Prostate & Colorectal Cancer | Preclinical in vivo models | Reduced tumor progression and inhibited metastasis. | nih.gov |

| Colon, Melanoma, Lung | Mouse models (MC38, B16F10, LLC) | Suppressed tumor growth when combined with imidazole ketone erastin (IKE). | nih.gov |

(R)-(+)-Etomoxir sodium salt exerts significant influence on the tumor microenvironment (TME) by modulating the function and presence of key immune cells. A primary target of etomoxir within the TME is the myeloid-derived suppressor cell (MDSC), a heterogeneous population of immature myeloid cells known for their potent immunosuppressive capabilities. nih.govresearchgate.netnih.gov In preclinical models, etomoxir was found to block the immunosuppressive function and accumulation of MDSCs. nih.govresearchgate.net This effect is achieved by augmenting ferroptosis in these cells, particularly when combined with the agent imidazole ketone erastin (IKE). nih.govresearchgate.net The combination therapy leads to the downregulation of ARG1, an enzyme used by MDSCs to deplete arginine and suppress T-cell function. nih.govresearchgate.net

| Immune Cell Type | Cancer Model Context | Observed Effects of Etomoxir | Reference |

|---|---|---|---|

| Myeloid-Derived Suppressor Cells (MDSCs) | General Cancer Models | Augments IKE-induced ferroptosis, blocks immunosuppressive function, and reduces accumulation. Downregulates ARG1 expression. | nih.govresearchgate.net |

| T cells | General Cancer Models | Promotes T-cell proliferation and infiltration into tumors by inhibiting MDSCs. | nih.govresearchgate.net |

| T cells | In vitro / Specific Subsets | Reduces CD28-costimulated proliferation and increases apoptosis of MOG-specific T cells. | selleckchem.comglpbio.com |

| General Immune Cells (Macrophages, Microglia, T cells) | Central Nervous System Model | Reduced overall immune cell infiltration. | selleckchem.com |

The metabolic reprogramming induced by (R)-(+)-Etomoxir sodium salt has been investigated as a strategy to overcome therapeutic resistance, particularly radioresistance. nih.gov Tumor hypoxia is a major factor contributing to resistance to radiotherapy. nih.gov Preclinical studies using a three-dimensional lung adenocarcinoma (H460) sphere model, which mimics hypoxic tumor regions, have shown that etomoxir can effectively target cancer cells post-irradiation. nih.gov In this model, radiation serves to reduce the size of the tumor sphere, thereby reoxygenating the previously hypoxic cells. nih.gov These reoxygenated cells, which are dependent on β-oxidation for survival, are then rendered vulnerable to etomoxir treatment. nih.gov

The combination of etomoxir with radiation led to a significant reduction in hypoxic regions within the H460 spheres compared to either treatment alone. nih.gov This combinatorial approach also demonstrated efficacy in prostate cancer (LNCaP) cell spheres. nih.gov Furthermore, the combined treatment reduced the protein levels of biomarkers associated with proliferation (Ki-67 and cyclin D1) and cancer stemness (CD44), both of which are linked to therapeutic resistance. nih.govresearchgate.net In relation to chemotherapy, one study in an ovarian cancer model noted that combining etomoxir with platinum-based chemotherapy did not antagonize the therapeutic response, indicating the potential for combinatorial strategies to provide a more durable anti-tumor effect. nih.gov

| Therapy Type | Cancer Model | Mechanism of Action / Key Findings | Reference |

|---|---|---|---|

| Radioresistance | Lung Adenocarcinoma (H460 spheres) | Targets reoxygenated hypoxic cells post-radiation; combination significantly reduces hypoxic regions. | nih.gov |

| Radioresistance | Prostate Cancer (LNCaP spheres) | Demonstrated similar efficacy in reducing hypoxic regions when combined with radiation. | nih.gov |

| Radioresistance | Lung Adenocarcinoma (H460 spheres) | Combination treatment reduced expression of proliferation (Ki-67, cyclin D1) and stemness (CD44) markers. | nih.govresearchgate.net |

| Chemoresistance | Ovarian Cancer (HGSOC) | Did not antagonize the therapeutic response to platinum-based chemotherapy, suggesting potential for combination therapy. | nih.gov |

(R)-(+)-Etomoxir sodium salt influences distinct cell death pathways, including anoikis and ferroptosis, which are critical for cancer progression and therapeutic response. Anoikis is a form of programmed cell death that occurs when anchorage-dependent cells detach from the extracellular matrix (ECM). nih.gov Certain cancers, such as high-grade serous ovarian cancer (HGSOC), must develop resistance to anoikis to metastasize. nih.gov Research has revealed that HGSOC cells upregulate FAO to survive ECM detachment. nih.gov By inhibiting CPT1A, etomoxir effectively counters this survival mechanism. nih.gov In a patient-derived xenograft model of HGSOC, etomoxir treatment inhibited tumor progression, providing in vivo evidence of its ability to interfere with anoikis resistance. nih.gov

Ferroptosis is an iron-dependent form of non-apoptotic cell death characterized by lipid peroxidation. Targeting this pathway has emerged as a promising anti-cancer strategy. nih.gov Etomoxir has been shown to promote ferroptosis, specifically within the immunosuppressive MDSC population in the tumor microenvironment. nih.govresearchgate.net When used with the ferroptosis inducer imidazole ketone erastin (IKE), etomoxir disrupts the primary ferroptosis defense systems in MDSCs, namely the SLC7A11 and GPX4 proteins. nih.govresearchgate.net This synergistic action leads to the ferroptotic death of MDSCs, thereby reducing immunosuppression and enhancing the efficacy of cancer therapy. nih.govresearchgate.netmdpi.com

| Cell Death Pathway | Cancer Model / Cell Type | Mechanism / Key Findings | Reference |

|---|---|---|---|

| Anoikis | Ovarian Cancer (HGSOC) | Inhibits FAO, which is critical for HGSOC survival after detachment from the ECM, thereby countering anoikis resistance and inhibiting tumor progression. | nih.gov |

| Ferroptosis | Myeloid-Derived Suppressor Cells (MDSCs) | In combination with IKE, promotes MDSC ferroptosis by breaking down the SLC7A11 and GPX4 defense systems. | nih.govresearchgate.net |

Neurodegenerative Disease Models (e.g., Experimental Autoimmune Encephalomyelitis, Parkinson's Disease, Amyotrophic Lateral Sclerosis)

(R)-(+)-Etomoxir sodium salt, an inhibitor of carnitine palmitoyltransferase 1 (CPT1), has been investigated in various preclinical models of neurodegenerative diseases. These studies explore its potential to modulate disease pathology by altering cellular metabolism, particularly fatty acid oxidation.

In rodent models of Experimental Autoimmune Encephalomyelitis (EAE), an animal model for multiple sclerosis, (R)-(+)-Etomoxir sodium salt has demonstrated notable effects on central nervous system (CNS) inflammation and demyelination. In a rat EAE model, immunohistochemistry assessments revealed that etomoxir-treated animals had a markedly higher intensity of myelin basic protein labeling, especially in the cerebellum, compared to the placebo group. plos.orgnih.gov This suggests improved myelination. plos.org Furthermore, the inflammatory response characteristic of EAE can be blocked by etomoxir. plos.org

Treatment with etomoxir in these models has been associated with a significant reduction in clinical disease scores. nih.gov In addition to preserving myelin, etomoxir treatment has been shown to modulate the immune response by increasing the production of the anti-inflammatory cytokine interleukin-4 while decreasing the pro-inflammatory cytokine interleukin-17α in activated T cells. nih.gov In the CNS of etomoxir-treated mice, there is also increased evidence of apoptosis of inflammatory cells, which may contribute to the reduction of inflammation. researchgate.net

Table 1: Effects of Etomoxir on CNS Inflammation and Demyelination in EAE Models

| Model | Key Findings | Reference |

|---|---|---|

| Rat EAE Model | Markedly increased intensity of myelin basic protein (MBP) labeling; Blockade of inflammatory response. | plos.org |

| Rodent EAE Models | Significantly lower clinical scores in rats; Improved myelination intensity; Modulated cytokine production (increased IL-4, decreased IL-17α). | nih.gov |

| Mouse EAE Model | Increased apoptosis of inflammatory cells within the CNS. | researchgate.net |

Mitochondrial dysfunction is a central feature in the pathogenesis of neurodegenerative disorders like Parkinson's disease (PD) and amyotrophic lateral sclerosis (ALS). mdpi.commdpi.commdpi.comresearchgate.net This dysfunction manifests as compromised bioenergetic capacity, increased oxidative stress, and disrupted mitochondrial dynamics (fission and fusion). mdpi.commdpi.com In PD, for instance, there is evidence of reduced activity of mitochondrial complex I and increased mitochondrial fragmentation in dopaminergic neurons. mdpi.comresearchgate.net Similarly, in ALS, mitochondrial dysfunction, including altered morphology and impaired energy production, is consistently observed in motor neurons. nih.govnih.gov

Models of Metabolic Dysfunction (excluding diabetes treatment)

The effects of (R)-(+)-Etomoxir sodium salt have been characterized in several preclinical models of metabolic dysfunction, providing insights into its role in glucose regulation, energy sensing, and cardiac health.

Studies in animal models indicate that (R)-(+)-Etomoxir sodium salt can improve glucose metabolism. In mice, treatment with etomoxir led to a marked reduction in both basal and early postprandial plasma glucose levels. researchgate.net This improvement in glucose homeostasis was associated with enhanced skeletal muscle insulin (B600854) signaling. researchgate.net Specifically, etomoxir treatment was linked to increased phosphorylation of AMPK, a key cellular energy sensor. researchgate.net

Table 2: Influence of Etomoxir on Glucose Homeostasis in Animal Models

| Model | Parameter | Effect of Etomoxir | Reference |

|---|---|---|---|

| Mice | Basal Plasma Glucose | Markedly Reduced | researchgate.net |

| Mice | Postprandial Plasma Glucose | Markedly Reduced | researchgate.net |

| Mice | Skeletal Muscle Insulin Signaling | Improved | researchgate.net |

| Mice | AMPK Phosphorylation | Increased | researchgate.net |

(R)-(+)-Etomoxir sodium salt has been shown to influence feeding behavior by altering the energy status of the liver. In rat models, administration of etomoxir leads to an increase in food intake. uni.lunih.govresearchgate.net This effect is directly linked to a reduction in the hepatic energy state, characterized by a decreased ATP/ADP ratio and a lower phosphorylation potential in the liver. uni.lunih.govresearchgate.net These findings suggest that by inhibiting fatty acid oxidation, etomoxir triggers a signal from the liver related to a low-energy state, which in turn stimulates feeding. uni.lunih.gov This mechanism provides evidence for the liver's role as a sensor for peripheral energy availability that can regulate appetite. nih.gov

In preclinical models of cardiac stress, (R)-(+)-Etomoxir sodium salt has shown potential for influencing cardiac remodeling and function. In a pressure-overload rat model, etomoxir treatment was found to prevent the pathological shift in myosin isozymes from V1 to V3 and reverse the depression in sarcoplasmic reticulum Ca(2+)-stimulated ATPase activity, key markers of cardiac remodeling. nih.gov While it increased cardiac hypertrophy in this model, it appeared to modify the molecular structure of subcellular organelles in a manner distinct from the pathological changes induced by pressure overload alone. nih.gov Clinical pilot studies in heart failure patients, while outside the preclinical scope, were prompted by these findings and showed improved cardiac function, suggesting the therapeutic potential of this metabolic approach. nih.govresearchgate.net

Systemic Metabolic Shifts in Organ Systems (e.g., Liver, Muscle, Heart, Brain, Testis, Immune System)

The administration of (R)-(+)-Etomoxir sodium salt, a potent and irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), induces significant and diverse metabolic reprogramming across various organ systems. By blocking the rate-limiting step of mitochondrial long-chain fatty acid β-oxidation (FAO), etomoxir forces a systemic shift in substrate utilization, the consequences of which vary depending on the baseline metabolic preferences and plasticity of each tissue.

Liver

The liver, a central hub for metabolic regulation, expresses the CPT1A isoform, which is potently inhibited by etomoxir. This inhibition leads to a profound decrease in hepatic FAO. While etomoxir has been widely used as a specific CPT1 inhibitor, recent chemoproteomic studies in primary mouse hepatocytes have revealed that it binds to a large array of proteins involved in fatty acid metabolism and transport, suggesting its effects may extend beyond CPT1 inhibition alone. nih.gov In experimental models, the blockade of CPT1A is expected to decrease gluconeogenesis and ketogenesis, as both processes are heavily reliant on the acetyl-CoA and ATP generated from FAO. pnas.org Clinical investigations with etomoxir were prematurely halted due to observations of significant increases in liver transaminase levels, indicating substantial disruption of hepatic function. nih.govresearchgate.net

Table 1: Effects of (R)-(+)-Etomoxir Sodium Salt on Liver Metabolism

| Metabolic Process | Effect of Etomoxir | Key Findings | References |

| Fatty Acid Oxidation (FAO) | Inhibition | Primarily via irreversible inhibition of CPT1A, the liver-specific isoform. | oup.comportlandpress.com |

| Protein Binding | Promiscuous | Binds to a wide range of proteins involved in fatty acid metabolism, not just CPT1. | nih.gov |

| Hepatic Function | Disruption | Associated with elevated liver transaminase levels in clinical settings. | nih.govresearchgate.net |

Muscle

In skeletal muscle, which expresses the CPT1B isoform, etomoxir effectively inhibits FAO. pnas.org This blockade leads to a notable accumulation of intramyocellular lipids, including both triacylglycerol (TAG) and diacylglycerol (DAG). nih.gov Despite the increase in these lipid intermediates, which are often associated with insulin resistance, studies in both mice and humans have surprisingly shown that etomoxir treatment does not impair, and may even improve, muscle insulin sensitivity. nih.govresearchgate.net This paradoxical effect is potentially mediated by the activation of AMP-activated protein kinase (AMPK). nih.gov The inhibition of fat oxidation compels the muscle to increase its reliance on glucose. In human studies, etomoxir administration was shown to increase 24-hour glucose oxidation at the expense of fat oxidation and was associated with an increased translocation of GLUT4 transporters to the muscle cell membrane. nih.govresearchgate.net

Table 2: Metabolic Shifts in Skeletal Muscle with (R)-(+)-Etomoxir Sodium Salt

| Parameter | Observation | Implication | References |

| Fatty Acid Oxidation | Decreased | Successful inhibition of CPT1B. | pnas.orgresearchgate.net |

| Intramyocellular Lipids | Increased (TAG & DAG) | Decreased fat utilization leads to lipid storage. | nih.govresearchgate.net |

| Insulin Sensitivity | Unimpaired / Improved | Contradicts the lipotoxicity hypothesis; linked to AMPK activation. | nih.gov |

| Glucose Metabolism | Increased Oxidation & GLUT4 Translocation | Compensatory shift in fuel source from fats to carbohydrates. | nih.govresearchgate.net |

| Adaptive Response | Mitochondrial Biogenesis | Long-term inhibition may trigger compensatory cellular remodeling. | pnas.org |

Heart

The heart is heavily reliant on FAO for its immense energy demands, making it particularly sensitive to the effects of etomoxir. Treatment with etomoxir forces a metabolic switch in the myocardium from fatty acid utilization to glucose oxidation. nih.govresearchgate.nettaylorandfrancis.com This shift is considered metabolically efficient in terms of oxygen consumption per unit of ATP produced, a characteristic that has been explored for therapeutic benefit in conditions of cardiac stress. researchgate.netnih.gov In experimental models of myocardial ischemia and heart failure, this etomoxir-induced metabolic shift has been shown to improve cardiac function and protect the heart from ischemic injury. taylorandfrancis.comnih.govahajournals.org Furthermore, in diabetic rat models, etomoxir treatment partially improved depressed cardiac function and increased the activity of Na+-K+-ATPase. physiology.org

Table 3: Effects of (R)-(+)-Etomoxir Sodium Salt on Cardiac Metabolism**

| Parameter | Effect of Etomoxir | Context / Finding | References |

| Substrate Utilization | Shift from FAO to Glucose Oxidation | Reduces oxygen consumption per unit of work. | researchgate.netnih.govahajournals.org |

| Cardiac Function (Ischemia) | Improved Recovery | Protects against fatty acid-induced ischemic injury. | nih.gov |

| High-Energy Phosphates | Increased ATP & Creatine Phosphate (B84403) | Observed during reperfusion after ischemia. | nih.govahajournals.org |

| Cardiac Function (Diabetes) | Partial Reversal of Dysfunction | Associated with increased Na+-K+-ATPase activity. | physiology.orgnih.gov |

| Cardiomyocyte Proliferation | Increased | Promotes heart regeneration in postnatal mice via p38 MAPK pathway. | nih.gov |

Brain

While glucose is the primary fuel for the brain, fatty acid oxidation plays a crucial role, particularly under conditions of metabolic stress. researchgate.net In preclinical models of glioblastoma, a type of brain tumor, etomoxir treatment was shown to inhibit FAO, leading to a significant reduction in cellular ATP and NADPH levels. nih.govresearchgate.net This bioenergetic failure and the accompanying increase in reactive oxygen species contribute to cancer cell death. researchgate.net In a mouse model of ischemic stroke, the administration of etomoxir exacerbated neuronal death and worsened neurological deficits, highlighting the brain's dependence on FAO for survival and repair following ischemic injury. researchgate.net

Table 4: Metabolic Consequences of (R)-(+)-Etomoxir Sodium Salt in the Brain (Experimental Models)

| Model System | Effect of Etomoxir | Metabolic Consequence | References |

| Glioblastoma Cells | Inhibition of FAO | Reduced ATP and NADPH production, increased oxidative stress. | nih.govresearchgate.net |

| Ischemic Stroke (Mouse) | Potentiation of Injury | Increased neuronal death and neurological deficits. | researchgate.net |

Testis

Fatty acid oxidation is important for male germ cell development and function. Studies investigating the effects of etomoxir on the testis have revealed stage-dependent effects. In mature rats, testicular CPT I appeared unusually resistant to orally administered etomoxir that effectively inhibited the enzyme in other tissues. oup.com However, when administered during embryonic development, etomoxir impaired the proper migration of spermatogonia, caused male germ cells to exit mitotic arrest, and increased apoptosis. nih.gov The underlying mechanism appears to involve epigenetic changes, specifically a reduction in the histone acetylation mark H3K27ac, which leads to the downregulation of genes critical for male differentiation. nih.govresearchgate.net Inhibition of FAO has also been directly linked to reduced human sperm motility. researchgate.net

Table 5: Effects of (R)-(+)-Etomoxir Sodium Salt on Testis and Germ Cells

| Parameter | Effect of Etomoxir | Key Findings | References |

| Spermatogenesis (Embryonic) | Impaired | Increased germ cell apoptosis and impaired spermatogonia development. | nih.gov |

| Epigenetic Modification | Reduced H3K27ac Levels | Downregulates male differentiation-specific gene expression. | nih.govresearchgate.net |

| Sperm Function | Reduced Motility | Direct inhibition of FAO impairs the motor capacity of sperm. | researchgate.net |

| CPT I Activity (Adult Rat) | No Effect (Oral Dosing) | Suggests potential tissue-specific resistance or metabolic buffering. | oup.com |

Immune System

The metabolic state of immune cells is intrinsically linked to their function. The effect of etomoxir on these cells is complex, partly due to findings that high concentrations often used in vitro can induce off-target effects, such as inhibiting mitochondrial respiration independently of CPT1A. nih.govresearchgate.net Nevertheless, studies have shown that inhibiting FAO can modulate immune responses. In a mouse model of multiple sclerosis, etomoxir treatment reduced the infiltration of macrophages, microglia, and T cells into the central nervous system. apexbt.com Under low-glucose conditions, which can mimic the environment of inflamed tissues, etomoxir increased the apoptosis of antigen-specific T cells. researchgate.netapexbt.com More recently, etomoxir was found to enhance ferroptosis (an iron-dependent form of cell death) in myeloid-derived suppressor cells (MDSCs), thereby blocking their immunosuppressive function and inhibiting tumor growth. nih.gov

Table 6: Effects of (R)-(+)-Etomoxir Sodium Salt on the Immune System

| Immune Cell / System | Effect of Etomoxir | Metabolic / Functional Consequence | References |

| T Cells | Increased Apoptosis | Effect is pronounced under low-glucose conditions. | researchgate.netapexbt.com |

| CNS Infiltration | Reduced | Decreased presence of macrophages, microglia, and T cells in an EAE model. | apexbt.com |

| Myeloid-Derived Suppressor Cells (MDSCs) | Enhanced Ferroptosis | Blocks immunosuppressive function and accumulation. | nih.gov |

| Mitochondrial Respiration | Inhibition (at high doses) | Potential off-target effect independent of CPT1A inhibition. | nih.govresearchgate.net |

Methodological Considerations in R + Etomoxir Sodium Salt Research

Concentration-Dependent Effects and Specificity Issues

A significant challenge in using (R)-(+)-Etomoxir is its concentration-dependent effects, which can lead to a loss of specificity and the emergence of off-target activities. focusbiomolecules.comadipogen.com

(R)-(+)-Etomoxir sodium salt is widely recognized as an irreversible inhibitor of CPT1a, a key enzyme in the mitochondrial fatty acid β-oxidation (FAO) pathway. medchemexpress.comclinisciences.com At low micromolar concentrations, typically below 5 µM, etomoxir (B15894) can effectively inhibit CPT1 activity and reduce FAO. focusbiomolecules.comnih.gov For instance, research has shown that low concentrations of etomoxir can inhibit approximately 90% of FAO without affecting cancer cell proliferation. nih.govplos.org

However, at higher concentrations (e.g., >100 µM or 200 µM), (R)-(+)-Etomoxir exhibits significant off-target effects. plos.orgnih.gov A primary off-target effect is the inhibition of complex I of the electron transport chain, which compromises mitochondrial respiration independently of CPT1 inhibition. nih.govplos.orgwikipedia.org High concentrations can also induce severe oxidative stress and the production of reactive oxygen species (ROS). focusbiomolecules.comadipogen.com Furthermore, etomoxir's conversion to its active form, etomoxiryl-CoA, can deplete the cellular pool of Coenzyme A, impacting other metabolic pathways. researchgate.net It has also been identified as a direct agonist of PPARα. clinisciences.comwikipedia.org These off-target effects can confound experimental results, making it crucial to use appropriate concentrations to specifically target CPT1.

Table 1: Concentration-Dependent Effects of Etomoxir

| Concentration Range | Primary Effect | Observed Consequences |

|---|---|---|

| Low (e.g., < 5 µM) | Specific, irreversible inhibition of CPT1. focusbiomolecules.com | ~90% reduction in fatty acid oxidation. nih.govplos.org |

| High (e.g., > 100 µM) | Inhibition of Complex I of the electron transport chain. nih.govplos.org | Reduced TCA cycle intermediates and oxidative phosphorylation, severe oxidative stress, depletion of cellular Coenzyme A. nih.govresearchgate.net |

To circumvent the specificity issues associated with the pharmacological inhibition by (R)-(+)-Etomoxir, genetic models have become indispensable for validating its CPT1-dependent effects. plos.orgnih.gov Studies utilizing T-cells with a specific genetic deletion of Cpt1a have demonstrated that some of the observed effects of etomoxir on T-cell differentiation and function are, in fact, independent of CPT1a expression. nih.govresearchgate.net

For example, while high doses of etomoxir were found to reduce T-cell proliferation, genetic knockdown of CPT1 did not produce the same effect, suggesting an off-target mechanism for the drug at those concentrations. nih.govplos.org These genetic models, such as those with tissue-specific knockouts of Cpt1a or Cpt1b, allow researchers to dissect the true role of CPT1-mediated FAO from the non-specific effects of etomoxir. nih.govgenecards.org The use of rodent models with a Cpt1a mutation that mimics a human mutation has also been employed to study the specific effects of reduced CPT1A efficiency. nih.gov This approach provides a more precise understanding of the metabolic pathways and cellular functions regulated by CPT1, independent of the potential confounding variables introduced by high concentrations of its chemical inhibitor. plos.orgnih.gov

Analytical Techniques for Metabolic Profiling and Bioenergetics

A comprehensive analysis of the metabolic consequences of (R)-(+)-Etomoxir treatment relies on a suite of sophisticated analytical techniques to profile cellular metabolism and bioenergetics. focusbiomolecules.com

A widely used method to assess cellular bioenergetics in real-time is the measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using extracellular flux analyzers. nih.govnih.gov OCR is a key indicator of mitochondrial respiration and oxidative phosphorylation, while ECAR primarily reflects the rate of glycolysis. nih.govbiorxiv.org

In the context of (R)-(+)-Etomoxir research, these measurements are critical for several reasons:

Assessing FAO Inhibition: By providing fatty acids as a substrate, researchers can measure the decrease in OCR following etomoxir treatment to confirm the inhibition of FAO. aacrjournals.org

Distinguishing On-Target vs. Off-Target Effects: At low concentrations, etomoxir is expected to decrease OCR linked to FAO. However, at high concentrations, a more profound and widespread suppression of OCR can indicate off-target effects on the electron transport chain, such as the inhibition of Complex I. nih.gov For instance, studies have shown that high doses of etomoxir (40 and 200 μM) reduced basal and ATP-linked OCR in both wild-type and CPT1a-deficient cells to a similar degree, confirming a CPT1a-independent effect on mitochondrial respiration. nih.gov

Investigating Metabolic Reprogramming: By inhibiting FAO, etomoxir can induce a metabolic shift towards other energy sources like glucose. This can be observed as a potential increase in ECAR as cells upregulate glycolysis to compensate for the reduced mitochondrial respiration. aacrjournals.org

The "Mito Stress Test" is a common assay performed with extracellular flux analyzers, which involves the sequential injection of mitochondrial inhibitors like oligomycin (B223565), FCCP, and a combination of rotenone (B1679576) and antimycin A. This provides a detailed profile of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, all of which can be assessed in the presence or absence of etomoxir. nih.govbiorxiv.org

Table 2: Parameters from OCR/ECAR Measurements

| Parameter | Description | Relevance to Etomoxir Studies |

|---|---|---|

| Basal OCR | The baseline oxygen consumption of the cells. | Indicates the overall rate of mitochondrial respiration. |

| ATP-linked OCR | The decrease in OCR after the addition of oligomycin (an ATP synthase inhibitor). | Represents the portion of basal respiration used for ATP synthesis. |

| Maximal Respiration | The OCR after the addition of FCCP (an uncoupling agent). | Reveals the maximum capacity of the electron transport chain. |

| Basal ECAR | The baseline rate of proton extrusion, largely from glycolysis. | Indicates the basal rate of glycolysis. |

Isotopic tracing provides a powerful and direct method to track the metabolic fate of substrates like fatty acids. In the context of (R)-(+)-Etomoxir research, this technique is used to definitively measure the extent of FAO inhibition. adipogen.com The methodology often involves incubating cells or tissues with fatty acids labeled with stable or radioactive isotopes, such as [1-¹⁴C]palmitic acid or [1-¹⁴C]oleic acid. medchemexpress.com

By measuring the incorporation of the isotopic label into metabolic intermediates and end products, researchers can quantify the flux through the FAO pathway. For example, a reduction in the production of ¹⁴CO₂ or radiolabeled acetyl-CoA from a ¹⁴C-labeled fatty acid in etomoxir-treated cells provides direct evidence of CPT1 inhibition. medchemexpress.com This technique has been used to show that etomoxir reduces the incorporation of labeled fatty acids into lipids like cardiolipin (B10847521). medchemexpress.comrndsystems.com

To understand the broader cellular response to CPT1 inhibition by (R)-(+)-Etomoxir, researchers employ gene expression profiling techniques like RNA sequencing (RNA-Seq) and reverse transcription-quantitative polymerase chain reaction (RT-qPCR). nih.gov These methods allow for the quantification of changes in mRNA levels of genes involved in various metabolic and signaling pathways.

In etomoxir studies, gene expression analysis can reveal:

Compensatory Metabolic Changes: Inhibition of FAO can lead to the upregulation of genes involved in glucose uptake and glycolysis as the cell attempts to compensate for the energy deficit.

Inflammatory Responses: The effects of etomoxir on inflammatory signaling can be assessed by measuring the expression of cytokines and other inflammatory mediators. For example, etomoxir treatment has been shown to lower the serum levels and expression of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov

Expression of FAO-related genes: Researchers can examine the expression of genes encoding for key enzymes in the FAO pathway, such as CPT1, ACADM, and HADHA, to see if etomoxir treatment leads to feedback regulation. aacrjournals.org

Validation of Off-Target Effects: Gene expression changes can sometimes point towards off-target effects. For example, alterations in the expression of genes unrelated to fatty acid metabolism might suggest that etomoxir is affecting other cellular processes.

The selection of appropriate reference or housekeeping genes is critical for accurate normalization in RT-qPCR studies to avoid unreliable gene expression data. nih.gov

Protein Expression Analysis (e.g., Western Blotting)

In research involving (R)-(+)-Etomoxir sodium salt, Western Blotting is a fundamental technique used to analyze changes in protein expression levels, providing insights into the compound's mechanism of action. This method is frequently employed to verify the inhibition of the fatty acid oxidation (FAO) pathway and to observe its downstream effects on various cellular processes.

A primary application of Western Blotting is to assess the expression levels of key enzymes and proteins involved in FAO and related metabolic pathways. For instance, studies have used this technique to measure the protein levels of carnitine palmitoyltransferase 1A (CPT1A), the direct target of Etomoxir, to confirm its presence or modulation in different experimental conditions. nih.gov Concurrently, the phosphorylation status of Acetyl-CoA Carboxylase (ACC), an enzyme upstream of CPT1A, is often analyzed. nih.gov An increase in the p-ACC/ACC ratio can indicate a feedback mechanism or altered metabolic state induced by CPT1A inhibition. nih.gov

Furthermore, Western Blotting is utilized to investigate the broader effects of (R)-(+)-Etomoxir sodium salt on cellular signaling and function. In cancer research, scientists have examined the expression of proteins involved in cell proliferation and survival, such as Cyclin D1 and c-Myc, following treatment with Etomoxir. medchemexpress.com In studies on immune cells, the expression of Arginase-1 (ARG1), a marker of immunosuppressive function, has been measured to understand how Etomoxir modulates immune responses. mdpi.comresearchgate.net

The technique is also crucial for studying the effects of Etomoxir on apoptosis and autophagy. Researchers have used Western Blotting to detect changes in the levels of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. nih.gov Similarly, proteins involved in the mTOR signaling pathway, which is linked to autophagy, are also common targets of analysis. nih.gov

In the context of renal studies, Western Blotting has been employed to measure the protein levels of Acyl-CoA Oxidase (AOX) and Cytochrome P450 4A1 (CYP4A1) in kidney tissue, providing information on the compound's impact on peroxisomal and microsomal fatty acid metabolism. physiology.org

Table 1: Examples of Proteins Analyzed by Western Blotting in (R)-(+)-Etomoxir Sodium Salt Research

| Protein Target | Cellular Process/Pathway | Research Context |

| CPT1A | Fatty Acid Oxidation | Metabolic studies, Cancer, Immunology |

| p-ACC/ACC | Fatty Acid Synthesis/Metabolism | Metabolic studies |

| Cyclin D1, c-Myc | Cell Cycle/Proliferation | Cancer research |

| Arginase-1 (ARG1) | Immune Suppression | Immunology, Cancer research |

| Bax, Bcl-2 | Apoptosis | Cellular stress, Cancer research |

| mTOR | Autophagy, Cell Growth | Cellular metabolism, Aging |

| AOX, CYP4A1 | Peroxisomal & Microsomal FAO | Renal physiology |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Lipidomic Analysis

Lipidomic analysis is a powerful tool in (R)-(+)-Etomoxir sodium salt research, enabling a comprehensive examination of the global changes in lipid profiles following the inhibition of fatty acid oxidation. This analytical approach, often utilizing techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS), provides detailed insights into how blocking CPT1A affects the synthesis, storage, and utilization of various lipid species. researchgate.net

A key application of lipidomics is to directly observe the consequences of CPT1A inhibition on fatty acid metabolism. Studies have shown that Etomoxir treatment can lead to an accumulation of long-chain acylcarnitines, as the transport of long-chain fatty acids into the mitochondria for β-oxidation is blocked. nih.gov Conversely, it can also lead to a decrease in the levels of downstream products of FAO.

Lipidomic approaches have been instrumental in understanding how Etomoxir affects the composition of cellular membranes. For example, research has demonstrated that Etomoxir can inhibit the incorporation of exogenous fatty acids, such as palmitic acid and oleic acid, into cardiolipin, a critical phospholipid of the inner mitochondrial membrane. medchemexpress.comrndsystems.comtocris.com This alteration in cardiolipin biosynthesis can have significant implications for mitochondrial function and cellular signaling.

In studies focusing on specific cell types, such as myeloid-derived suppressor cells (MDSCs), lipidomic techniques have been used to measure changes in lipid droplets, which are intracellular organelles for lipid storage. mdpi.com Combined treatment with Etomoxir has been shown to decrease the levels of lipid droplets in these cells. mdpi.comresearchgate.net

Assays for ATP, ADP, NADPH, and ROS Levels

The investigation of cellular energy status and redox balance is critical in understanding the effects of (R)-(+)-Etomoxir sodium salt. Assays measuring the levels of adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), and reactive oxygen species (ROS) are therefore commonly employed.

ATP and ADP Levels: As fatty acid oxidation is a major source of ATP production, particularly in certain tissues and cell types, its inhibition by Etomoxir is expected to impact cellular energy levels. Studies have confirmed that Etomoxir treatment can lead to a reduction in the hepatic ATP/ADP ratio. adipogen.com Assays to measure ATP and ADP levels are crucial for quantifying the energetic consequences of blocking FAO. nih.gov This is particularly relevant in contexts where cells are highly dependent on fatty acids for their energy supply. In some cancer cell lines, Etomoxir has been shown to impair ATP production. selleckchem.com However, the effect can be context-dependent, and in some scenarios, inhibiting FAO may not lead to a significant drop in total cellular ATP if cells can switch to other energy sources like glycolysis.

NADPH Levels: Mitochondrial fatty acid oxidation can be a source of NADPH, which is essential for defense against oxidative stress. adipogen.commdpi.com Consequently, inhibiting FAO with Etomoxir can impair NADPH production. selleckchem.com Assays for NADPH levels are important for assessing the impact of Etomoxir on the cell's antioxidant capacity. mdpi.com A decrease in the NADPH/NADP+ ratio can render cells more susceptible to oxidative damage. mdpi.com

ROS Levels: The effect of Etomoxir on reactive oxygen species (ROS) production is complex and appears to be concentration-dependent. At concentrations above 5µM, Etomoxir has been shown to induce the production of ROS in T cells, leading to oxidative stress. adipogen.comabcam.com In other studies, particularly those investigating ferroptosis, a form of iron-dependent cell death, Etomoxir in combination with other agents has been found to increase mitochondrial superoxide (B77818) anions. mdpi.comresearchgate.net Conversely, in some models of disease, Etomoxir has been reported to inhibit the increase of mitochondrial ROS generation. medchemexpress.com Various fluorescent probes and flow cytometry-based assays are used to measure different types of ROS, including general cellular ROS and more specific mitochondrial superoxide anions. mdpi.comresearchgate.net

Table 2: Summary of Findings from ATP, ADP, NADPH, and ROS Assays in Etomoxir Research

| Parameter | General Effect of Etomoxir | Research Context | Citations |

| ATP/ADP Ratio | Decrease | Liver, Cancer cells | adipogen.com, selleckchem.com |

| NADPH Levels | Decrease | Cancer cells, General cellular redox | selleckchem.com, adipogen.com, mdpi.com |

| ROS Levels | Increase (concentration-dependent) or Decrease | T cells, Ferroptosis, Disease models | abcam.com, adipogen.com, mdpi.com, medchemexpress.com, researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Mitochondrial Membrane Potential Assays

Assays to measure the mitochondrial membrane potential (ΔΨm) are a cornerstone of research into the effects of (R)-(+)-Etomoxir sodium salt, as this parameter is a key indicator of mitochondrial health and function. The inhibition of fatty acid oxidation, a major substrate for the electron transport chain (ETC), can directly impact the proton pumping that generates the membrane potential.

Various fluorescent dyes are used to assess ΔΨm, with their accumulation in the mitochondria being dependent on the potential. Commonly used probes include Tetramethylrhodamine, Ethyl Ester (TMRE) and Tetramethylrhodamine, Methyl Ester (TMRM). abcam.comnih.gov A decrease in the fluorescence intensity of these dyes typically indicates mitochondrial depolarization, a sign of mitochondrial dysfunction.